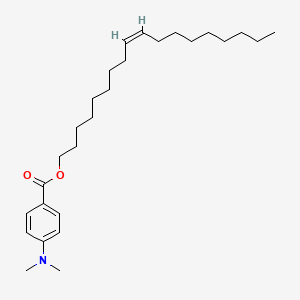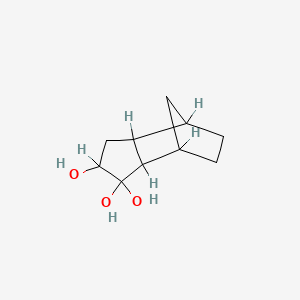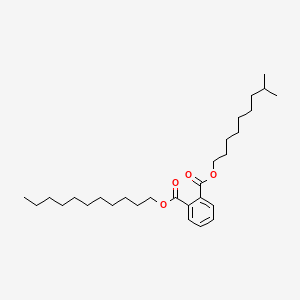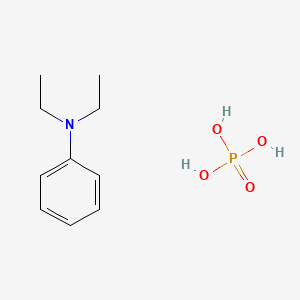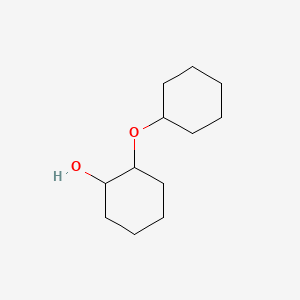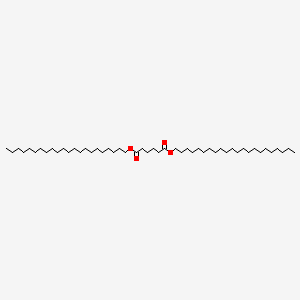
(Dimethylamino)dimethylindium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylamino)dimethylindium typically involves the reaction of indium trichloride with dimethylamine and a suitable reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the product .
Industrial Production Methods
In industrial settings, this compound is produced using advanced techniques such as thermal atomic layer deposition. This method involves the use of this compound as a liquid precursor, which reacts with ozone as an oxygen source to form thin films of indium oxide .
Chemical Reactions Analysis
Types of Reactions
(Dimethylamino)dimethylindium undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen sources to form indium oxide.
Substitution: Can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include ozone for oxidation and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions include indium oxide and substituted indium compounds, depending on the reagents and conditions used .
Scientific Research Applications
(Dimethylamino)dimethylindium has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of indium-containing compounds.
Biology: Investigated for potential biological activities and interactions.
Medicine: Explored for its potential use in medical imaging and diagnostics.
Industry: Utilized in the production of thin films for electronic devices, such as transistors and LEDs
Mechanism of Action
The mechanism of action of (Dimethylamino)dimethylindium involves its ability to act as a precursor for the formation of indium oxide thin films. The compound reacts with ozone to form a crystalline indium oxide structure, which is then used in various electronic applications. The molecular targets and pathways involved in this process include the interaction of the indium atom with oxygen atoms to form a stable oxide network .
Comparison with Similar Compounds
Similar Compounds
- Indium Diisopropyldithiocarbamate
- Indium (III) Tris (trifluoromethanesulfonimide)
- Indium (III) Phthalocyanine Chloride
Uniqueness
(Dimethylamino)dimethylindium is unique due to its specific combination of dimethylamino and dimethyl groups attached to the indium atom. This unique structure allows it to act as an effective precursor for the formation of indium oxide thin films, which are essential in the production of high-performance electronic devices .
Properties
CAS No. |
92274-82-3 |
|---|---|
Molecular Formula |
C4H12InN |
Molecular Weight |
188.96 g/mol |
IUPAC Name |
N-dimethylindiganyl-N-methylmethanamine |
InChI |
InChI=1S/C2H6N.2CH3.In/c1-3-2;;;/h1-2H3;2*1H3;/q-1;;;+1 |
InChI Key |
JEMPWPKIYKCLQS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)[In](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


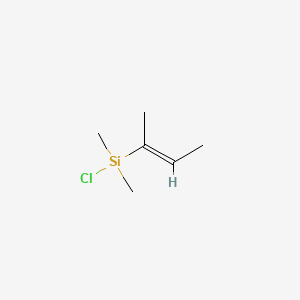
![methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate](/img/structure/B12656807.png)




